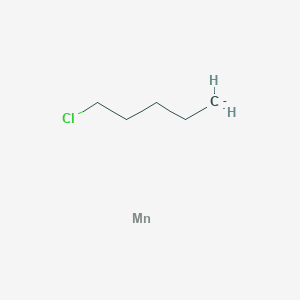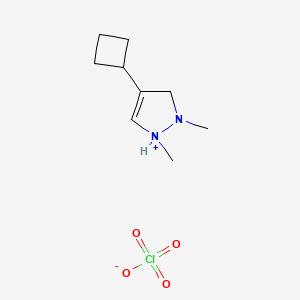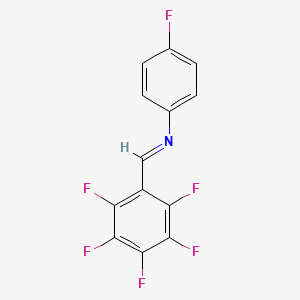![molecular formula C24H26O2 B14367243 Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol CAS No. 91100-95-7](/img/structure/B14367243.png)
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol is a complex organic compound featuring a benzene ring substituted with a cyclohexyl group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form the intermediate 4-(4-hydroxyphenyl)cyclohexanone. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation using AlCl3 as a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)cyclohexanone.
Reduction: Formation of 4-(4-hydroxyphenyl)cyclohexane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzene ring can participate in π-π interactions, further modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a single hydroxy group attached to a benzene ring.
Cyclohexanol: A cyclohexane ring with a single hydroxy group.
Benzhydrol: A benzene ring with a hydroxy group and a phenyl group attached.
Uniqueness
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol is unique due to its combination of a benzene ring, a cyclohexyl group, and a hydroxyphenyl group, which imparts distinct chemical and biological properties not found in simpler compounds.
Propiedades
Número CAS |
91100-95-7 |
|---|---|
Fórmula molecular |
C24H26O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2.C6H6/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;1-2-4-6-5-3-1/h4-11,19-20H,1-3,12-13H2;1-6H |
Clave InChI |
XZKGMKLKEKZWKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
